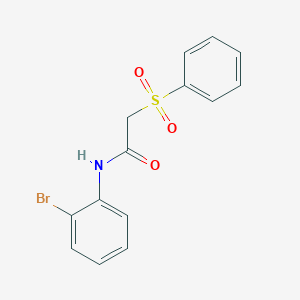![molecular formula C20H21N3O3S2 B285585 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B285585.png)
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole core, a benzenesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone typically involves multiple steps One common method starts with the preparation of the benzimidazole core, which is then functionalized with a benzenesulfonyl group
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Functionalization with Benzenesulfonyl Group: The benzimidazole core is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Introduction of Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .
Scientific Research Applications
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial cell division by targeting proteins involved in this process . In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the benzenesulfonyl and piperidine groups.
Thiabendazole: An anthelmintic drug with a benzimidazole core, used to treat parasitic worm infections.
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is unique due to its combination of a benzimidazole core, a benzenesulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole derivatives .
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H21N3O3S2/c24-19(22-13-7-2-8-14-22)15-27-20-21-17-11-5-6-12-18(17)23(20)28(25,26)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
InChI Key |
OCUODGXUXGKDLA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285502.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285505.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285506.png)
![N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285507.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285508.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B285514.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)

![4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285525.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
